PAI‑1 Inhibitory Potency: Pentanamide vs. Benchmark Thiazolo‑Naphthyl Acid Scaffold
The Wyeth patent family on thiazolo‑naphthyl acids established that the tetrahydronaphthalen‑thiazole core with an acyl‑amino substituent at the thiazole 2‑position confers PAI‑1 inhibitory activity. In a fluorescence‑based PAI‑1 enzymatic assay, the unsubstituted parent scaffold achieved an IC₅₀ of approximately 12 µM [1]. The pentanamide variant (i.e., the target compound) represents a specific member of this Markush space whose impact on PAI‑1 potency has not been independently disclosed, but the structure–activity relationship disclosed in the patent indicates that linear alkanoyl chains of 4–6 carbons (such as pentanamide) were specifically claimed as preferred embodiments likely due to optimal active‑site hydrophobic interactions [1]. Therefore, procurement of the exact pentanamide derivative is essential for replicating the optimised PAI‑1 pharmacophore.
| Evidence Dimension | PAI‑1 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Not independently reported; predicted to fall within the low‑micromolar range based on structural analogy to claimed alkanoyl‑substituted derivatives. |
| Comparator Or Baseline | Unsubstituted thiazolo‑naphthyl acid parent scaffold (IC₅₀ ≈ 12 µM, fluorescence‑based PAI‑1 assay). |
| Quantified Difference | Cannot be quantified in head‑to‑head fashion; the pentanamide chain is anticipated to enhance potency relative to the unsubstituted parent, but the exact fold‑improvement remains unpublished. |
| Conditions | Fluorescence‑based PAI‑1 enzyme inhibition assay, as described in US20090326021A1. |
Why This Matters
For PAI‑1‑targeted programmes, using a different acyl chain length or a regioisomeric carboxamide will likely produce divergent IC₅₀ values, confounding SAR interpretation and delaying lead optimisation.
- [1] Commons, T. J. Thiazolo-naphthyl acids. U.S. Patent Application Publication US20090326021A1, December 31, 2009. View Source
